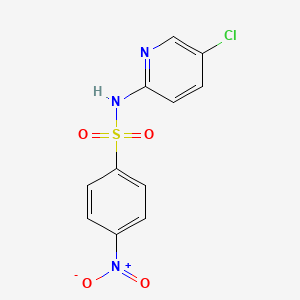
Acetanilide, 2',5'-dichloro-2-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetanilide, 2’,5’-dichloro-2-fluoro- is a derivative of acetanilide, a compound known for its analgesic and antipyretic properties. This specific derivative is characterized by the presence of two chlorine atoms and one fluorine atom on the aromatic ring, which can significantly alter its chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2’,5’-dichloro-2-fluoro- typically involves the acylation of 2’,5’-dichloro-2-fluoroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
[ \text{2’,5’-dichloro-2-fluoroaniline} + \text{acetic anhydride} \rightarrow \text{Acetanilide, 2’,5’-dichloro-2-fluoro-} + \text{acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of Acetanilide, 2’,5’-dichloro-2-fluoro- may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetanilide, 2’,5’-dichloro-2-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Halogen atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Acetanilide, 2’,5’-dichloro-2-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Acetanilide, 2’,5’-dichloro-2-fluoro- involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetanilide: The parent compound, known for its analgesic and antipyretic properties.
2’,5’-Dichloroacetanilide: Similar structure but lacks the fluorine atom.
2-Fluoroacetanilide: Similar structure but lacks the chlorine atoms.
Uniqueness
Acetanilide, 2’,5’-dichloro-2-fluoro- is unique due to the combined presence of both chlorine and fluorine atoms on the aromatic ring. This combination can significantly alter its chemical reactivity, biological activity, and physical properties compared to its analogs.
Propriétés
Numéro CAS |
3435-67-4 |
|---|---|
Formule moléculaire |
C8H6Cl2FNO |
Poids moléculaire |
222.04 g/mol |
Nom IUPAC |
N-(2,5-dichlorophenyl)-2-fluoroacetamide |
InChI |
InChI=1S/C8H6Cl2FNO/c9-5-1-2-6(10)7(3-5)12-8(13)4-11/h1-3H,4H2,(H,12,13) |
Clé InChI |
ZATIOGDHXKOBIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)NC(=O)CF)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate](/img/structure/B14169112.png)
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14169114.png)
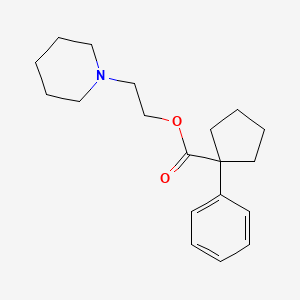
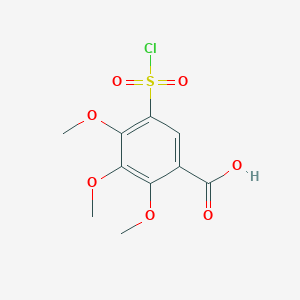

![4-fluoro-N-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B14169129.png)
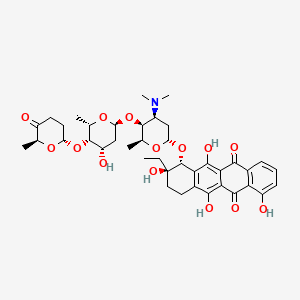
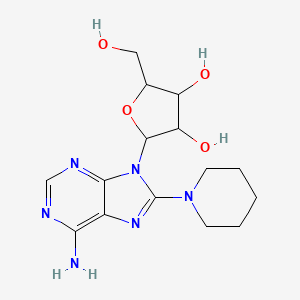
![N-[3-(azepan-1-yl)propyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B14169158.png)
![3,4,8,9,13,14-hexamethyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene](/img/structure/B14169159.png)
